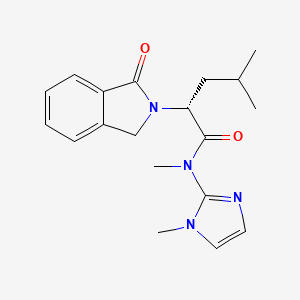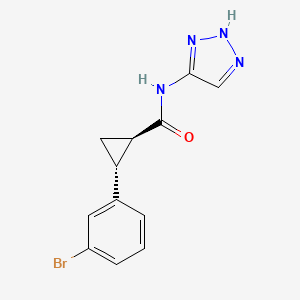
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is widely distributed in the central nervous system. MMPIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.
作用机制
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of glutamate release and synaptic plasticity, as well as the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
实验室实验的优点和局限性
One advantage of using (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide in lab experiments is its high potency and selectivity for the mGluR7 receptor. This allows for more precise modulation of the receptor's activity, which can be useful in studying its role in various neurological disorders. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders, including depression, anxiety, and epilepsy. Additionally, further studies are needed to better understand the mechanisms underlying its effects on glutamate release and synaptic plasticity. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in preclinical models.
合成方法
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process, starting with the reaction of 2-methyl-5-morpholin-4-ylphenylamine with 3-methyl-1,4-dioxane-2-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding the final product.
科学研究应用
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown antidepressant-like effects in animal models of depression and anxiety. It has also been shown to have anticonvulsant properties in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-3-4-14(19-5-7-21-8-6-19)11-15(12)18-17(20)16-13(2)22-9-10-23-16/h3-4,11,13,16H,5-10H2,1-2H3,(H,18,20)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVNMPGXNKNIKI-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![(1R,2R)-2-methoxy-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7347416.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)
![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![6-cyclopropyl-3-[(2R)-2-methyl-4-(oxan-4-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7347466.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![(2R)-1-methyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347480.png)
![(2S,3S)-3-methyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7347503.png)
![6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)